molecular formula C22H20F3N3O4S B3470291 3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(4-methylphenyl)propanamide

3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(4-methylphenyl)propanamide

Cat. No.: B3470291
M. Wt: 479.5 g/mol
InChI Key: HOVWBEMQXHLWPD-UHFFFAOYSA-N
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Description

3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(4-methylphenyl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrimidine ring substituted with methoxyphenyl and trifluoromethyl groups, as well as a sulfonyl group linked to a propanamide moiety. These structural elements contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of 3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(4-methylphenyl)propanamide typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the pyrimidine core, followed by the introduction of the methoxyphenyl and trifluoromethyl groups. The sulfonylation step is crucial for attaching the sulfonyl group to the pyrimidine ring. Finally, the propanamide moiety is introduced through amidation reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of methoxy and trifluoromethyl groups can influence the oxidation behavior of the compound.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.

    Substitution: The aromatic rings in the structure can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(4-methylphenyl)propanamide involves interactions with specific molecular targets and pathways. The compound may exert its effects through inhibition of key enzymes or receptors, modulation of signaling pathways, or interaction with cellular components. For instance, it has been suggested that the compound can inhibit the NF-kB inflammatory pathway, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

When compared to similar compounds, 3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(4-methylphenyl)propanamide stands out due to its unique combination of functional groups. Similar compounds include other pyrimidine derivatives with varying substituents, such as:

  • 4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine
  • N-(4-methylphenyl)pyrimidine-2-sulfonamide These compounds share structural similarities but differ in their specific substituents, which can influence their chemical reactivity and biological activities.

Properties

IUPAC Name

3-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl-N-(4-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N3O4S/c1-14-3-7-16(8-4-14)26-20(29)11-12-33(30,31)21-27-18(13-19(28-21)22(23,24)25)15-5-9-17(32-2)10-6-15/h3-10,13H,11-12H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVWBEMQXHLWPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCS(=O)(=O)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(4-methylphenyl)propanamide
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3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(4-methylphenyl)propanamide
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3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(4-methylphenyl)propanamide
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3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(4-methylphenyl)propanamide

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